N-(3-cyano-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-fluorobenzamide
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Description
N-(3-cyano-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-fluorobenzamide is a useful research compound. Its molecular formula is C19H20FN3OS and its molecular weight is 357.45. The purity is usually 95%.
BenchChem offers high-quality N-(3-cyano-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-fluorobenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-cyano-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-fluorobenzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
- Antibacterial Activity : Some derivatives of this compound have demonstrated excellent antibacterial activity against both Gram-positive and Gram-negative bacteria . For instance, compound 7g exhibited potent antibacterial effects against Staphylococcus aureus and Escherichia coli.
- Antitubulin Agents : Research has explored the potential of related compounds as antitubulin agents. These molecules interfere with microtubule dynamics, which is crucial for cell division and proliferation. Investigating the effects of this compound on cancer cell lines (such as L1210, CEM, and HeLa) could provide valuable insights .
- Cyanoacetamide Derivatives : Cyanoacetamide derivatives are privileged structures in heterocyclic synthesis. They serve as versatile reactants due to the carbonyl and cyano functions, enabling reactions with common bidentate reagents. The active hydrogen on C-2 can participate in various condensation and substitution reactions. Researchers have explored the synthetic utility of N-aryl and/or heteryl cyanoacetamides in building diverse organic heterocycles .
- 5-Lipoxygenase (5-LOX) Inhibition : The compound’s structure suggests potential as a 5-LOX inhibitor. Further studies are needed to optimize its binding energy and explore its therapeutic applications .
- Biological Activities : Various derivatives of cyanoacetamide have reported diverse biological activities. Biochemists have investigated their effects on cellular processes, signaling pathways, and enzymatic reactions. Understanding these interactions can lead to the development of better chemotherapeutic agents .
Medicinal Chemistry and Drug Development
Heterocyclic Synthesis
Structure-Activity Relationship (SAR) Studies
Chemical Biology and Biochemistry
properties
IUPAC Name |
N-(3-cyano-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridin-2-yl)-3-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FN3OS/c1-18(2)9-13-14(10-21)17(25-15(13)19(3,4)23-18)22-16(24)11-6-5-7-12(20)8-11/h5-8,23H,9H2,1-4H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POWKAISUXYOWJG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(N1)(C)C)SC(=C2C#N)NC(=O)C3=CC(=CC=C3)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-cyano-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-fluorobenzamide |
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